Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-
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Overview
Description
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- is a complex organic compound that belongs to the class of acetophenones It is characterized by the presence of a hexahydro-1H-azepinyl group attached to the carbonylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with hexahydro-1H-azepine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of fine chemicals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler compound with a similar core structure but lacking the hexahydro-1H-azepinyl group.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the hexahydro-1H-azepinyl group.
N-Boc-hexahydro-1H-azepin-4-one: A related compound with a similar azepine structure.
Uniqueness
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- is unique due to the presence of the hexahydro-1H-azepinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.
Properties
CAS No. |
29936-71-8 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |
InChI |
InChI=1S/C16H21NO3/c1-13(18)14-6-8-15(9-7-14)20-12-16(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
DMQAICWZFPRRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Origin of Product |
United States |
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